(+)-Sodium L-ascorbate crystalline

Übersicht

Beschreibung

(+)-Sodium L-ascorbate crystalline, also known as the sodium salt of L-ascorbic acid, is a water-soluble compound derived from ascorbic acid (vitamin C). It is widely recognized for its antioxidant properties and is used in various applications, including food preservation, pharmaceuticals, and cosmetics. The compound is known for its stability in crystalline form, making it a preferred choice in many industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sodium L-ascorbate typically involves the neutralization of L-ascorbic acid with sodium hydroxide. The reaction can be represented as follows:

C6H8O6+NaOH→C6H7NaO6+H2O

In this process, L-ascorbic acid (C6H8O6) reacts with sodium hydroxide (NaOH) to form sodium L-ascorbate (C6H7NaO6) and water (H2O). The reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline form of the compound.

Industrial Production Methods

Industrial production of (+)-Sodium L-ascorbate involves large-scale neutralization processes, often using high-purity reagents to ensure the quality of the final product. The process includes:

Dissolution: L-ascorbic acid is dissolved in water.

Neutralization: Sodium hydroxide is added to the solution under controlled conditions to achieve complete neutralization.

Crystallization: The solution is concentrated and cooled to induce crystallization.

Filtration and Drying: The crystalline product is filtered, washed, and dried to obtain pure (+)-Sodium L-ascorbate.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Sodium L-ascorbate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid.

Reduction: It acts as a reducing agent in various chemical reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: It can reduce metal ions such as ferric ions (Fe3+) to ferrous ions (Fe2+).

Substitution: Reactions often occur in aqueous or alcoholic solutions under mild conditions.

Major Products Formed

Oxidation: Dehydroascorbic acid.

Reduction: Reduced metal ions (e.g., Fe2+).

Substitution: Various substituted ascorbate derivatives.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Functionality : As a powerful antioxidant, (+)-sodium L-ascorbate is extensively used in the food industry to prevent oxidation, which helps maintain the freshness and color of fruits, vegetables, and processed foods.

Case Studies :

- Antioxidant Efficacy : Research indicates that sodium ascorbate effectively delays the browning of cut fruits and vegetables, enhancing their aesthetic appeal and shelf life .

- Application in Meat Products : In meat processing, sodium ascorbate is used to stabilize color and improve flavor. A study demonstrated that its addition significantly reduced lipid oxidation in stored meat products .

| Application Area | Benefits | Findings |

|---|---|---|

| Fruits & Vegetables | Maintains color and freshness | Delays browning in cut produce |

| Meat Products | Stabilizes color and flavor | Reduces lipid oxidation |

Cosmetic Formulations

Functionality : Due to its skin-brightening properties, (+)-sodium L-ascorbate is frequently included in skincare products aimed at reducing pigmentation and improving skin texture.

Case Studies :

- Skin Health Improvement : Clinical trials have shown that formulations containing sodium ascorbate can significantly reduce hyperpigmentation and enhance overall skin tone .

- Stability in Formulations : Sodium ascorbate's stability compared to other forms of vitamin C makes it a preferred choice for cosmetic formulations .

Pharmaceutical Applications

Functionality : In pharmaceuticals, (+)-sodium L-ascorbate is utilized in vitamin C supplements due to its high bioavailability.

Case Studies :

- Immune System Support : Studies have indicated that supplementation with sodium ascorbate can enhance immune function and reduce the duration of colds .

- Cytotoxic Effects on Cancer Cells : Research has shown that sodium ascorbate exhibits cytotoxic effects on various malignant cell lines, including melanoma cells, suggesting potential therapeutic applications in oncology .

| Application Area | Benefits | Research Findings |

|---|---|---|

| Vitamin C Supplements | Enhances immune function | Reduced cold duration noted |

| Cancer Therapy | Cytotoxic effects on tumors | Effective against melanoma cells |

Research in Biochemistry

Functionality : Sodium ascorbate serves as a reducing agent in biochemical assays, aiding in the study of enzyme activities and metabolic pathways.

Case Studies :

- Enzyme Activity Studies : Its role as a reducing agent has been pivotal in various biochemical assays, facilitating the analysis of enzyme kinetics .

- Metabolic Pathway Research : Sodium ascorbate has been used to investigate metabolic pathways involving oxidative stress responses in cells .

Agricultural Uses

Functionality : In agriculture, (+)-sodium L-ascorbate is utilized as a plant growth enhancer.

Case Studies :

- Crop Yield Improvement : Field studies have demonstrated that sodium ascorbate application can improve crop health and yield by enhancing nutrient absorption and reducing oxidative stress in plants .

- Stress Resistance Enhancement : Research indicates that sodium ascorbate helps plants resist environmental stressors such as drought and salinity by modulating antioxidant defense systems .

Wirkmechanismus

(+)-Sodium L-ascorbate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby preventing cellular damage. The compound interacts with various molecular targets, including enzymes involved in collagen synthesis and immune function. It also plays a role in regenerating other antioxidants, such as vitamin E, enhancing their effectiveness.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Ascorbic Acid: The parent compound of sodium L-ascorbate, known for its potent antioxidant properties.

Calcium Ascorbate: A calcium salt of ascorbic acid, used as a dietary supplement.

Magnesium Ascorbate: A magnesium salt of ascorbic acid, also used in supplements.

Uniqueness

(+)-Sodium L-ascorbate is unique due to its high solubility in water and stability in crystalline form. Unlike L-ascorbic acid, which can be unstable and prone to oxidation, the sodium salt form is more stable and easier to handle in various applications. This makes it particularly valuable in industrial and research settings where stability and solubility are crucial.

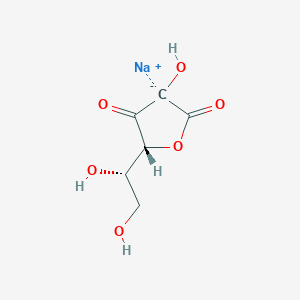

Eigenschaften

IUPAC Name |

sodium;(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-8,10H,1H2;/q-1;+1/t2-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVCRSPJFHGFCG-RXSVEWSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=O)[C-](C(=O)O1)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.